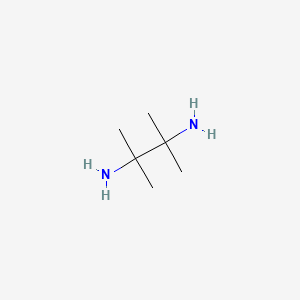

2,3-Dimethylbutane-2,3-diamine

Description

Historical Context and Significance of Vicinal Diamines in Organic Chemistry

Vicinal diamines, or 1,2-diamines, are a fundamental class of organic compounds that feature two amino groups on adjacent carbon atoms. wikipedia.org Their significance in organic chemistry is extensive and multifaceted. Historically, these compounds have been recognized as crucial building blocks in the synthesis of a wide array of more complex molecules. nih.govresearchgate.net They are prevalent motifs in numerous natural products, including some peptide antibiotics, and are integral to the structure of many pharmaceutical drugs. nih.gov

The development of methods for synthesizing vicinal diamines has been a long-standing area of interest for chemists. researchgate.net A significant breakthrough in this field has been the advancement of asymmetric synthesis, which allows for the creation of chiral vicinal diamines with high enantioselectivity. rsc.org These chiral diamines are of paramount importance as they serve as ligands in transition-metal catalysis and as organocatalysts, driving the explosive growth of these fields in recent decades. vanderbilt.edu The ability to create stereochemically pure vicinal diamines has opened up new possibilities for the synthesis of complex, biologically active molecules and advanced materials. rsc.org

Rationale for Focused Research on 2,3-Dimethylbutane-2,3-diamine

The specific focus on this compound stems from its unique structural characteristics, particularly the steric hindrance provided by the four methyl groups surrounding the diamine core. This steric bulk is not a trivial feature; it significantly influences the compound's reactivity and its interactions with other molecules. Sterically hindered amines have garnered substantial research interest due to their superior performance in certain applications compared to less hindered counterparts. researchgate.net

In the realm of catalysis, for instance, the steric hindrance of ligands like this compound can play a crucial role in controlling the selectivity and efficiency of a reaction. mdpi.com The bulky nature of the ligand can create a specific chiral environment around a metal center, guiding the transformation of substrates with high precision. bohrium.comrsc.org Furthermore, sterically hindered amines have shown promise in industrial processes such as acid gas scrubbing, where they can enhance CO2 capture and reduce the energy costs associated with regeneration. google.com The compound also serves as a valuable precursor in the synthesis of other important molecules, including N-heterocyclic carbenes (NHCs), which are themselves powerful catalysts. bohrium.com

Overview of Key Research Trajectories for the Compound and its Congeners

Current research involving this compound and its related compounds, or congeners, is exploring several promising directions. One major trajectory is its application in asymmetric catalysis. For example, it has been used in the synthesis of chiral ligands for iridium- and ruthenium-catalyzed asymmetric hydrogenation reactions, achieving high yields and excellent enantioselectivity for a variety of substrates. bohrium.com The resulting chiral diamines can be transformed into other valuable chiral ligands, such as NHCs. bohrium.com

Another significant area of investigation is the development of novel synthetic methodologies that utilize this compound or its derivatives. This includes its use in the synthesis of macrocyclic iron(II) complexes and its role as a building block for creating libraries of structurally diverse compounds. ethz.chscholaris.ca

The study of its congeners, such as its dihydrochloride (B599025) salt and hydroxylated derivatives, is also an active area of research. These derivatives can exhibit different physical and chemical properties, making them suitable for a wider range of applications, including in the development of pharmaceutical intermediates. nih.gov The overarching theme in the research on this compound and its congeners is the exploitation of their unique steric and electronic properties to address challenges in synthesis, catalysis, and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCVLTOGUMLHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902523 | |

| Record name | NoName_3034 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-44-3 | |

| Record name | 2,3-Butanediamione, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 2,3 Dimethylbutane 2,3 Diamine and Its Derivatives

Stereoselective and Enantioselective Approaches to Vicinal Diamines

The development of stereoselective and enantioselective methods for the synthesis of vicinal diamines is of paramount importance for applications in asymmetric catalysis and medicinal chemistry. These approaches aim to control the spatial arrangement of the two amino groups, leading to specific chiral isomers.

The asymmetric synthesis of chiral vicinal diamines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral reagents. One notable approach is the reductive coupling of imines, which can be guided by a chiral template. A general and highly efficient method for the asymmetric synthesis of a wide array of chiral vicinal diamines involves the reductive coupling of imines templated by a chiral diboron. nih.gov This method is characterized by its high enantioselectivity and stereospecificity under mild reaction conditions, utilizing readily available starting materials. nih.gov While not explicitly demonstrated for 2,3-Dimethylbutane-2,3-diamine, the broad substrate scope of this method suggests its potential applicability.

Another strategy involves the diastereodivergent synthesis of syn- and anti-1,2-diamines through the copper-catalyzed reductive couplings of 2-azatrienes with imines. chemrxiv.org This method allows for the selective formation of either the syn or anti diastereomer by choosing the appropriate phosphine (B1218219) ligand (Ph-BPE for anti-diamines and t-Bu-BDPP for syn-diamines). chemrxiv.org

Furthermore, the synthesis of derivatives of chiral this compound has been explored. For instance, (S)-N1-[4-(1-Butyl-1H-1,2,3-triazol-4-yl)butyl]-3,3-dimethylbutane-1,2-diamine has been synthesized as a precursor for chiral imidazolidinones used in asymmetric alkylation reactions. acs.org

Catalytic asymmetric synthesis using chiral transition metal complexes is a powerful tool for the enantioselective synthesis of vicinal diamines.

Palladium-catalyzed N-allylation has been successfully employed for the desymmetrization of meso-vicinal diamine derivatives. This approach uses a chiral π-allyl-palladium catalyst to achieve enantioselective N-monoallylation, providing a novel route to optically active vicinal diamines. rsc.orgnih.gov While direct N-allylation to produce chiral this compound is not explicitly detailed, the synthesis of various 2,3-disubstituted benzofurans and indoles via palladium-catalyzed reactions highlights the versatility of palladium catalysis in constructing complex molecules. rsc.orgarkat-usa.org Additionally, palladium-catalyzed reactions have been used to synthesize 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins and 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives. rsc.orgwiley-vch.de

Rhodium-catalyzed C–H insertion represents another sophisticated strategy. This method allows for the functionalization of C-H bonds, which are typically unreactive. While direct synthesis of this compound via this method is not documented, studies on the C-H insertion reactions of 2,3-dimethylbutane (B166060) show that it can undergo such transformations, albeit at a slower rate compared to less sterically hindered alkanes like cyclohexane. wiley-vch.denih.gov The development of donor/acceptor carbenes in conjunction with chiral dirhodium catalysts has significantly advanced catalyst-controlled intermolecular C-H alkylation, offering a potential pathway for the selective functionalization of alkanes. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Product | Key Findings | Reference |

| Chiral Diboron | Reductive Coupling | Imines | Chiral Vicinal Diamines | High enantioselectivity and stereospecificity. | nih.gov |

| Cu(OAc)2 / Ph-BPE | Reductive Coupling | 2-Azatrienes and Imines | anti-1,2-Diamines | High diastereoselectivity for the anti-isomer. | chemrxiv.org |

| Cu(OAc)2 / t-Bu-BDPP | Reductive Coupling | 2-Azatrienes and Imines | syn-1,2-Diamines | High diastereoselectivity for the syn-isomer. | chemrxiv.org |

| Chiral π-allyl-Pd catalyst | N-allylation | meso-vicinal diamine bistrisylamides | Desymmetrized N-monoallylated diamines | Enantioselective desymmetrization with up to 90% ee. | rsc.orgnih.gov |

| Rhodium catalysts | C-H Insertion | 2,3-Dimethylbutane | C-H insertion products | Insertion is possible but slower than with cyclohexane. | wiley-vch.denih.gov |

Homocoupling and oxidative coupling reactions provide direct routes to vicinal diamines from simpler precursors.

The reductive coupling of imines can be promoted by lanthanide-based reagents. For example, a zirconocene (B1252598) equivalent generated from lanthanides can catalyze the reductive coupling of imines to form imidazolidines, which can then be hydrolyzed to yield vicinal diamines. rsc.org This method has been shown to produce highly substituted imidazolidines with good yields and high diastereoselectivity. rsc.org

Oxidative coupling reactions offer another avenue. A method for the synthesis of 2,3-Dimethyl-2,3-dinitrobutane (B1209716), a precursor to N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine, involves the oxidative coupling of acetone (B3395972) oxime using a modified TS-1 catalyst. sioc-journal.cnnih.gov Copper-catalyzed aerobic oxidative C-H/N-H coupling between ketones and diamines has been developed for the synthesis of pyrazines, and this methodology has been applied to 3,3-dimethylbutan-2-one. nih.gov Furthermore, hypervalent iodine reagents can promote the twofold oxidative coupling of amines with amides and thioamides to produce oxazoles and thiazoles, demonstrating the utility of oxidative coupling in forming C-N bonds. acs.org

| Coupling Method | Reagents/Catalyst | Precursors | Intermediate/Product | Key Features | Reference |

| Reductive Coupling | Lanthanide-originated zirconocene equivalent | Imines | Imidazolidines (hydrolyzed to diamines) | Mild conditions, good yields, high diastereoselectivity. | rsc.org |

| Oxidative Coupling | H2O2 / Modified TS-1 catalyst | Acetone oxime | 2,3-Dimethyl-2,3-dinitrobutane | One-pot operation, simple and safe. | nih.gov |

| Oxidative Coupling | CuI / O2 | Ketones and Diamines | Pyrazines | Aerobic conditions, radical species involved. | nih.gov |

| Oxidative Coupling | Hypervalent iodine reagents | Amines and Amides/Thioamides | Oxazoles/Thiazoles | Chemoselective C-N bond formation. | acs.org |

Green Chemistry Principles in Diamine Synthesis

The application of green chemistry principles to the synthesis of diamines aims to develop more environmentally benign and sustainable processes. This includes the use of eco-friendly reagents, catalysts, and reaction conditions.

While specific eco-friendly protocols for the production of this compound are not extensively documented, the general principles of green chemistry can be applied. This includes designing syntheses with high atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. The synthesis of 2,3-Dimethyl-2,3-dinitrobutane via oxidative coupling of acetone oxime with H2O2 over a modified TS-1 catalyst is an example of a greener approach, as it avoids more toxic reagents. nih.gov

Photocatalysis and electrochemistry are emerging as powerful green tools in organic synthesis, offering mild and selective reaction pathways.

Photocatalytic synthesis utilizes light energy to drive chemical reactions. While the photocatalytic synthesis of this compound itself is not reported, the compound (referred to as TMEDA) has been used as a carbon source in the photocatalytic synthesis of pyridines. nih.govresearchgate.net This indicates the potential for C-N bond cleavage under photocatalytic conditions. In a related context, N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been identified as a methyl source in photoredox-catalyzed C-H methylation of N-heteroarenes. rsc.orgorganic-chemistry.org A photocatalytic charge-transfer complex strategy has also been developed for the hydroarylation of alkenes to synthesize various heterocycles. acs.org

Electrochemical synthesis uses electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. Although a direct electrochemical synthesis of this compound is not described, the formation of bis(amido)ruthenium(IV) complexes with 2,3-diamino-2,3-dimethylbutane has been studied electrochemically, revealing reversible redox couples.

Microbial Fermentation and Biocatalytic Routes to Diamines

The pursuit of greener and more efficient chemical synthesis has led to the exploration of biocatalytic and microbial fermentation routes for producing vicinal diamines. These biological methods offer high enantioselectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. While specific microbial fermentation pathways for this compound are not extensively detailed in current literature, broader advancements in the biocatalytic synthesis of related vicinal diamines showcase the potential of this approach.

Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are at the forefront of biocatalytic amine synthesis. frontiersin.org Amine dehydrogenases, in particular, have emerged as promising biocatalysts for the asymmetric synthesis of optically active amines through reductive amination. frontiersin.org This method is especially valuable for producing short-chain chiral amines (C4 to C5), which are challenging to synthesize with high enantiomeric excess using other methods. frontiersin.org Similarly, ω-transaminases are effective in the asymmetric amination of ketones, including α-hydroxy ketones, to yield chiral vicinal amino alcohols, which are structurally related to diamines. frontiersin.org

A novel and powerful strategy combines biocatalysis with photocatalysis. A synergistic dual catalytic system, employing an ene-reductase and a green-light-excited organic dye (Rhodamine B), has been developed for the enantioselective hydroamination of enamides. cjcatal.com This photobiocatalytic method generates nitrogen-centered radicals, enabling the synthesis of diverse enantioenriched vicinal diamines. cjcatal.com Such innovative routes address long-standing challenges in controlling high-energy radical intermediates in chemical synthesis. cjcatal.com Furthermore, patents have been filed for methods to produce and process diamines from engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, indicating active industrial interest in microbial fermentation for diamine production. google.com

| Biocatalytic Method | Enzyme/Catalyst Class | Reaction Type | Key Advantages |

|---|---|---|---|

| Reductive Amination | Amine Dehydrogenases (AmDHs) | Asymmetric amination of ketones | High enantioselectivity for short-chain chiral amines. frontiersin.org |

| Transamination | ω-Transaminases (TAs) | Asymmetric amination of ketones | Proven utility for producing chiral amino alcohols. frontiersin.org |

| Photo/Biocatalysis | Ene-reductase & Photoredox catalyst | Enantioselective hydroamination of enamides | Enables control of high-energy radical intermediates. cjcatal.com |

| Microbial Fermentation | Engineered Microorganisms (e.g., E. coli) | De novo biosynthesis | Potential for cost-effective and sustainable large-scale production. google.com |

Novel Synthetic Routes and Reaction Pathways for this compound

Recent research has focused on developing novel synthetic pathways and exploring the chemical reactivity of this compound to create a variety of valuable derivatives. These efforts expand its utility as a versatile building block in organic and coordination chemistry.

2,3-Diamino-2,3-dimethylbutane serves as a robust precursor for a range of chemical transformations, yielding structurally diverse molecules. Its two primary amine groups, situated on sterically hindered tertiary carbons, allow for unique reactivity.

One significant transformation is its condensation with carbonyl compounds. The reaction with various ketones in the presence of an acid catalyst like TsOH results in the formation of highly substituted imidazolidine (B613845) derivatives. rsc.org For example, condensation with ketones in refluxing benzene (B151609) can produce spiro-imidazolidines in moderate yields. rsc.org Similarly, reaction with 2,3-butanedione (B143835) leads to diimine intermediates which can be further transformed. acs.org

The diamine is also a valuable ligand in coordination chemistry. It reacts with ruthenium precursors to form stable bis(amido)ruthenium(IV) complexes. nih.gov These complexes exhibit interesting redox properties, with reversible one-electron, two-proton transfers between Ru(IV)-amide and Ru(III)-amine states observed in aqueous solutions. nih.gov

Further derivatizations include reactions to modify the amine functionalities directly. The diamine can undergo N-alkylation and acylation, typical reactions for primary amines. smolecule.comcymitquimica.com A key transformation involves its oxidation to N,N'-dihydroxy-2,3-diamino-2,3-dimethylbutane, which is a precursor to other important compounds. acs.org This dihydroxy derivative can then be reacted with 2,3-butanedione to synthesize the cyclic α-dinitrone, 2,3-dihydro-2,2,3,3,5,6-hexamethylpyrazine 1,4-dioxide. acs.org

| Reactant | Reaction Type | Product Class/Specific Compound | Significance |

|---|---|---|---|

| Ketones | Condensation | Imidazolidines rsc.org | Synthesis of heterocyclic scaffolds. rsc.org |

| 2,3-Butanedione | Condensation/Cyclization | 2,3-dihydro-2,2,3,3,5,6-hexamethylpyrazine 1,4-dioxide acs.org | Precursor for vicinal dinitro compounds. acs.org |

| Ruthenium precursors | Coordination | Bis(amido)ruthenium(IV) complexes nih.gov | Creates complexes with reversible redox behavior. nih.gov |

| Oxidizing agents | Oxidation | N,N'-Dihydroxy-2,3-diamino-2,3-dimethylbutane acs.org | Key intermediate for nitrone synthesis. acs.org |

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine is a significant hydroxylated derivative with applications as a reactant in the preparation of phthalocyanine (B1677752) derivatives and heterospin complexes. chemicalbook.comchemicalbook.com Its synthesis is primarily achieved through two main routes starting from precursors 2,3-dimethyl-2,3-dinitrobutane or 2,3-diamino-2,3-dimethylbutane.

The first route involves the reduction of 2,3-dimethyl-2,3-dinitrobutane (DMNB). acs.org DMNB itself can be synthesized via the oxidative coupling of acetone derivatives or from 2-nitropropane. lookchem.com The reduction of DMNB to the target dihydroxylamine has been a key step in accessing this compound and its subsequent derivatives. acs.org

A more direct approach is the controlled oxidation or hydroxylamine (B1172632) derivatization of 2,3-diamino-2,3-dimethylbutane. acs.org One reported method achieves this by reacting the diamine with stoichiometric hydroxylamine hydrochloride in ethanol (B145695) at elevated temperatures (60°C), resulting in a yield of approximately 76% after purification by recrystallization. The process requires careful control of pH and inert conditions to prevent over-oxidation of the sensitive hydroxylamine groups. This compound acts as an N,O-bidentate ligand and is a crucial intermediate for synthesizing more complex molecules like cyclic nitrones. acs.org

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine Derivatization | 2,3-Diamino-2,3-dimethylbutane | Hydroxylamine hydrochloride, Ethanol | ~76% | |

| Reduction of Dinitro Precursor | 2,3-Dimethyl-2,3-dinitrobutane | Reducing agents (specifics vary) | Not specified | acs.org |

Coordination Chemistry of 2,3 Dimethylbutane 2,3 Diamine Ligands

Ligand Design and Denticity in Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, influencing the geometry, stability, and reactivity of the resulting metal complexes. scite.ai 2,3-Dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine, presents unique characteristics in this regard.

Bidentate and Polydentate Coordination Modes

This compound primarily functions as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. byjus.comlibretexts.org This chelation forms a stable five-membered ring with the metal ion. byjus.com The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. byjus.com While this compound is inherently a bidentate ligand, the formation of polynuclear complexes can lead to scenarios where it bridges two or more metal centers, effectively acting as a bridging ligand. researchgate.net However, its fundamental coordination mode in mononuclear complexes is bidentate. doaj.orgresearchgate.net

The effectiveness of a ligand in forming stable complexes is often associated with the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. libretexts.org The bidentate nature of this compound allows it to benefit from this effect. libretexts.org

Influence of Alkyl Substitution on Coordination Geometry and Stability

The presence of four methyl groups on the carbon atoms adjacent to the nitrogen donors in this compound introduces significant steric hindrance. This steric bulk has a profound influence on the coordination geometry and stability of its metal complexes. Compared to less substituted diamines like ethylenediamine, the methyl groups in this compound can enforce specific coordination geometries to minimize steric repulsion.

This steric hindrance can also impact the stability of the resulting complexes. While chelation generally increases stability, excessive steric strain can counteract this effect. The specific geometry adopted by the complex will be a balance between the electronic stabilization gained from coordination and the steric destabilization from the bulky alkyl groups. For instance, in some cases, the steric bulk may favor the formation of square-planar geometries over octahedral ones for certain metal ions. doaj.orgresearchgate.net

Synthesis and Structural Characterization of Metal-Diamine Complexes

The synthesis of metal complexes involving this compound has been explored with a variety of transition metals, leading to diverse and structurally interesting compounds.

Formation of Transition Metal Complexes (e.g., Cobalt(II), Nickel(II), Copper(II), Zinc(II), Ruthenium(II), Osmium(IV), Platinum(II), Gold(III))

Complexes of this compound with several transition metals have been synthesized and characterized. A common synthetic method involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. acs.orgresearchgate.net

Cobalt(II): Cobalt(II) complexes with diamine ligands have been studied, and the coordination environment can vary depending on the other ligands present. acs.orgrsc.org

Nickel(II): The bis(this compound)nickel(II) cation, [Ni(C₆H₁₆N₂)₂]²⁺, has been shown to possess a relatively undistorted square-planar geometry. doaj.orgresearchgate.netsmolecule.com In this complex, the nickel atom lies on an inversion center and is coordinated by the four nitrogen atoms of the two diamine ligands. doaj.orgresearchgate.net

Copper(II): Copper(II) readily forms complexes with diamine ligands. researchgate.net The geometry of these complexes can be influenced by the steric bulk of the ligand.

Ruthenium(II) and Osmium(IV): Ruthenium(II) complexes containing this compound have been prepared and studied. For example, bis(amido)ruthenium(IV) complexes, such as [RuIV(bpy)(L-H)₂]²⁺ and [RuIV(L)(L-H)₂]²⁺ (where L = 2,3-diamino-2,3-dimethylbutane), have been synthesized through oxidation of the corresponding Ru(II) complexes. acs.org These complexes exhibit interesting redox properties. acs.org

Platinum(II) and Gold(III): Platinum(II) and Gold(III) are d⁸ metal ions that commonly form square planar complexes. libretexts.org While specific examples with this compound are less commonly cited in the initial search results, their coordination chemistry with other diamines suggests the potential for forming stable square planar complexes.

Synthesis of Binuclear and Polynuclear Metal-Diamine Architectures

While this compound typically acts as a chelating ligand in mononuclear complexes, it can also participate in the formation of binuclear and polynuclear structures. researchgate.net In such architectures, the diamine ligand can bridge two metal centers. The formation of these larger structures depends on the reaction stoichiometry, the nature of the metal ion, and the presence of other bridging ligands. researchgate.net For instance, salen-type ligands derived from diamines are well-known to form binuclear and polynuclear complexes. researchgate.net

Ligand Field Theory and Electronic Structure Elucidation of Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. wikipedia.org It is an extension of molecular orbital theory and provides insights into the d-orbital splitting that occurs upon complex formation, which in turn determines the magnetic properties and electronic spectra of the complexes. wikipedia.orguci.edu

In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). libretexts.orglibretexts.org The energy difference between these sets is denoted as Δo (or 10Dq). libretexts.orguci.edu For a square-planar complex, which is common for d⁸ ions like Ni(II), Pt(II), and Au(III), the d-orbital splitting is more complex, with the dx²-y² orbital being significantly destabilized. libretexts.org

The electronic structure of complexes containing this compound can be understood within this framework. For example, the diamagnetic nature of the square-planar [Ni(C₆H₁₆N₂)₂]²⁺ complex can be explained by the d⁸ configuration of Ni(II), where the eight d-electrons fill the four lower-energy d-orbitals, leaving the high-energy dx²-y² orbital empty. libretexts.org

For ruthenium(IV) complexes, which are d⁴, the electronic configuration will depend on the magnitude of the ligand field splitting. The bis(amido)ruthenium(IV) complexes mentioned earlier, [RuIV(bpy)(L-H)₂]²⁺ and [RuIV(L)(L-H)₂]²⁺, were found to be diamagnetic, indicating a low-spin t₂g⁴ configuration in a pseudo-octahedral environment. acs.org The electronic properties, including the energies of d-d transitions, can be probed using techniques like UV-Vis spectroscopy. libretexts.org

Chelate Stability and Thermodynamic Properties of this compound Complexes

The stability of metal complexes formed with this compound in solution is a critical aspect of its coordination chemistry. This stability is quantified by equilibrium constants, known as stability constants (K), and is governed by thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation. The bidentate nature of this compound allows it to form a stable five-membered chelate ring with metal ions.

The formation of a metal complex with a ligand like this compound is an equilibrium process that can be described as a competition for the ligand between the metal ion and protons in solution. acs.org The stability of the resulting complex is a measure of the strength of the interaction between the metal ion and the ligand. acs.orgsigmaaldrich.com

Research Findings on Chelate Stability

Detailed thermodynamic data, including stability constants (log K), enthalpy (ΔH), and entropy (ΔS) changes for the complexation of this compound with a wide range of metal ions, are not extensively tabulated in publicly accessible literature. However, several studies on related compounds and specific complexes of this compound provide insight into the factors governing their stability.

The stability of metal-diamine complexes is significantly influenced by the "chelate effect." This effect describes the enhanced stability of complexes containing a chelating ligand compared to those with analogous monodentate ligands. doaj.org The formation of a chelate ring, as is the case with this compound, leads to a significant increase in entropy, which is a major driving force for the formation of stable complexes. doaj.org

The basicity of the amine groups also influences the stability of the resulting metal complexes. The acid dissociation constants (pKa) of a related ligand, 3,3-dimethylbutane-1,2-diamine (B11091148) (BEDA), have been determined, providing some context for the protonation behavior of such diamines.

Table 3.4.1: Acid Dissociation Constants of a Structurally Related Diamine

| Ligand | pKa1 | pKa2 |

| 3,3-Dimethylbutane-1,2-diamine (BEDA) | 6.26 | 9.78 |

Data sourced from a study on the synthesis and acid dissociation of 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid. researchgate.net

The existence of well-characterized solid-state structures for complexes such as bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate provides strong evidence for the formation of stable complexes with this ligand. doaj.orgnih.gov In this particular nickel(II) complex, the ligand coordinates to the metal center, forming a stable square-planar geometry. doaj.orgnih.gov

Furthermore, studies on cobalt(III) complexes with this compound (often abbreviated as 'tmen') indicate the formation of stable species. For example, the complex [HCo(tmen)₂(OH₂)]²⁺ has been described as a stable hydrido tetraamine (B13775644) cobalt(III) complex. acs.org

Catalytic Applications of 2,3 Dimethylbutane 2,3 Diamine Based Systems

Asymmetric Catalysis with Chiral Diamine Ligands

Chiral ligands derived from or incorporating the 2,3-dimethylbutane-2,3-diamine framework are instrumental in a range of asymmetric transformations. lookchem.comchemrxiv.org These ligands create a specific three-dimensional environment around a metal center, which allows for the selective formation of one enantiomer of a product over the other.

Enantioselective Hydrogenation Reactions (e.g., Ru(II)-NHC-Diamine Precatalysts)

Ruthenium(II) complexes that feature both an N-heterocyclic carbene (NHC) and a diamine ligand have emerged as powerful precatalysts for asymmetric hydrogenation. nih.govacs.orgnih.gov The modular synthesis of these Ru(II)-NHC-diamine complexes allows for the combination of different chiral NHCs and chiral diamines, enabling the fine-tuning of the catalyst for specific substrates. nih.govacs.org This "ligand cooperation" strategy has proven effective in the enantioselective hydrogenation of ketones, isocoumarins, and benzothiophene (B83047) 1,1-dioxides. nih.govnih.gov

For instance, air- and moisture-stable Ru(II)-NHC-diamine complexes serve as versatile precatalysts for the asymmetric hydrogenation of various ketones, producing chiral alcohols which are important building blocks for biologically active molecules. nih.gov Good enantioselectivities have been achieved for the hydrogenation of acetophenones and 1-(thiophen-2-yl)ethan-1-one using specific ruthenium complexes featuring a chiral diamine. nih.gov Similarly, these catalysts are effective for the asymmetric hydrogenation of 3-substituted isocoumarins, which requires a strong base like sodium tert-butoxide for activation. acs.org

The BINAP/diamine-Ru catalyst system is particularly noteworthy for its effectiveness in the asymmetric reduction of both functionalized and simple ketones. wikipedia.org The catalytic cycle for this system involves the dihydride species, RuH₂(BINAP)(diamine), which is formed from the dichloride precatalyst by reaction with H₂ in the presence of a base. wikipedia.org A fully characterized complex, trans-Ru(H)₂(binap)(tmen), where tmen is 2,3-diamino-2,3-dimethylbutane, has been shown to catalytically reduce ketones to alcohols under a hydrogen atmosphere without the need for an added base. scholaris.ca

Enantioselective Hydrogenation of Ketones with Ru(II)-NHC-Diamine Precatalysts

Selected results for the asymmetric hydrogenation of ketones using Ru(II) complexes with chiral diamine ligands.

| Substrate | Catalyst System | Enantiomeric Ratio (e.r.) | Yield | Reference |

|---|---|---|---|---|

| 3-Phenyl-3,4-dihydroisocoumarin | RuCl(SINpEt)(DPEN) C3 / NaOt-Bu | 98:2 | 80% | acs.org |

| Acetophenone (B1666503) | Ruthenium complex C4 | Good | Not Specified | nih.gov |

| 1-(Thiophen-2-yl)ethan-1-one | Ruthenium complex C4 | Good | Not Specified | nih.gov |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes, Michael Additions)

Ligands based on this compound are also employed in asymmetric carbon-carbon bond forming reactions. The enantioselective addition of diethylzinc to aldehydes is a well-studied reaction where chiral ligands are crucial for achieving high enantioselectivity. nih.govmdpi.com Chiral aminobenzylnaphthols and quinolinols, used as ligands in this reaction, have demonstrated the ability to induce high enantioselectivity, with some achieving up to 98% enantiomeric excess (ee). bas.bg The catalytic cycle involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde, directing the nucleophilic attack of the ethyl group from the diethylzinc.

In the realm of Michael additions, ruthenium complexes containing 2,3-diamino-2,3-dimethylbutane (tmen) have been studied as catalysts. acs.orgresearchgate.net Specifically, the amido complex RuH(NH₂CMe₂CMe₂NH)(PPh₃)₂ and related complexes are active catalysts for the Michael addition of dimethyl malonate to 2-cyclohexen-1-one (B156087). acs.orgresearchgate.net An enantiocontrolled total synthesis of 19,20-dihydroakuammicine utilized a catalytic asymmetric Michael addition of dimethyl malonate to cyclohexenone as the key step, achieving 94% yield and 99% ee with a heterobimetallic catalyst. researcher.life The butane-2,3-diacetal (BDA) desymmetrized glycolic acid building block also undergoes highly diastereoselective Michael additions to various acceptors, including α,β-unsaturated ketones and nitro olefins. nih.gov

Asymmetric C-C Bond Forming Reactions

Performance of catalysts in asymmetric diethylzinc addition and Michael addition reactions.

| Reaction Type | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Diethylzinc Addition | Aromatic Aldehydes | Titanium(IV) complex of (R,S,S,R)-9 | Up to 99% | Not Specified | nih.gov |

| Diethylzinc Addition | Benzaldehyde | Pinane-based ligand 21 | 95% | 98% | mdpi.com |

| Michael Addition | Cyclohexenone + Dimethyl Malonate | ALB-KO-t-Bu-MS 4A | 99% | 94% | researcher.life |

| Michael Addition | 2-Cyclohexen-1-one + Dimethyl Malonate | RuH(NH₂CMe₂CMe₂NH)(PPh₃)₂ | Not Applicable (Achiral) | Active Catalyst | acs.orgresearchgate.net |

Stereoselective C–H Olefination and Other Functionalizations

The development of methods for the direct functionalization of C–H bonds is a significant goal in synthetic chemistry. sigmaaldrich.com Sterically hindered diamines have been shown to be superior ligands in palladium-catalyzed C–H olefination reactions. While specific examples detailing the use of this compound in stereoselective C-H olefination are not prevalent in the provided context, the general principles of directed C-H functionalization suggest its potential. sigmaaldrich.com In these reactions, a directing group on the substrate coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, which is then cleaved and functionalized. sigmaaldrich.com

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to improving its efficiency and selectivity. For systems involving this compound, mechanistic studies have provided valuable insights into ligand effects and reaction pathways.

Role of Ligand Cooperation in Enhancing Catalytic Performance

The concept of ligand cooperation is exemplified by Noyori's Ru(II)-bisphosphine-diamine catalysts. nih.govacs.org This principle has been extended to Ru(II)-NHC-diamine systems, where the combination of a chiral NHC and a chiral diamine ligand leads to enhanced catalytic performance. nih.govacs.orgnih.gov The two different chiral ligands work in concert to create a highly effective chiral environment around the ruthenium center. nih.gov This modular approach accelerates the optimization process by allowing for the simple mixing of readily available ligands, avoiding complex ligand synthesis. nih.gov In some cases, the diamine ligand can exhibit unusual coordination modes, such as a tridentate binding through cyclometalation, which involves a C-H activation of the ligand itself. acs.org

Elucidation of Transition State Structures and Reaction Pathways

Mechanistic studies, combining experimental techniques like NMR with DFT calculations, have been crucial for proposing catalytic cycles. nih.govnih.gov For the Michael addition of dimethyl malonate to 2-cyclohexen-1-one catalyzed by RuH(X)(tmen)(PPh₃)₂, a proposed cycle involves the addition of the C-H bond of the malonate to the Ru-N bond of an amido intermediate. acs.orgresearchgate.net This is followed by the attack on the Michael acceptor and subsequent elimination of the product. acs.orgresearchgate.net The reaction of RuH(NCCHCN)(tmen)(PPh₃)₂ with 2-cyclohexen-1-one led to a trapped Michael adduct, providing evidence for this pathway. acs.orgresearchgate.net

In asymmetric hydrogenation, the outer sphere mechanism is often invoked for catalysts like RuH₂(BINAP)(diamine). wikipedia.org This mechanism involves the transfer of a hydride from the metal and a proton from the amine ligand to the substrate in the outer coordination sphere of the metal complex. scholaris.ca Cryogenic ion spectroscopy and electronic structure calculations have been used to study the non-covalently bound complex between a ruthenium diamine reactant and a quinone, revealing that the initial docking geometry must undergo significant rearrangement to reach the transition state for the reaction. conicet.gov.ar

Non-Asymmetric Catalysis Utilizing this compound Complexes

Complexes of this compound, also known as tetramethylethylenediamine (TMEDA), have demonstrated utility in various non-asymmetric catalytic transformations. The sterically bulky nature of the this compound ligand influences the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity of the resulting complexes.

Ruthenium complexes incorporating this compound have been investigated for their catalytic prowess. For instance, ruthenium(IV) complexes with this diamine ligand have been synthesized and characterized. acs.orgnih.gov Specifically, complexes of the type RuHX(tmen)(PPh₃)₂, where 'tmen' is 2,3-diamino-2,3-dimethylbutane and X represents various ligands, have been formed through the reaction of a ruthenium-amido complex with weak acids. acs.org

These ruthenium complexes have shown catalytic activity in carbon-carbon bond-forming reactions. Notably, certain complexes are active catalysts for the Michael addition of dimethyl malonate to 2-cyclohexen-1-one. acs.org A proposed catalytic cycle for this transformation involves the addition of the C-H bond of the Michael donor to the Ru-N bond, followed by an attack on the Michael acceptor and subsequent elimination of the product. acs.org

Furthermore, specific ruthenium complexes containing the this compound ligand act as catalysts or precatalysts for the hydrogenation of acetophenone to 1-phenylethanol. acs.org It has been suggested that phenylacetylide complexes in this system serve as precatalysts that convert to the active trans-dihydride catalysts. acs.org The catalytic activity is influenced by the nature of the ancillary ligands present in the complex. acs.org

The table below summarizes the catalytic activity of selected RuHX(tmen)(PPh₃)₂ complexes in the Michael addition reaction.

Table 1: Catalytic Activity of RuHX(tmen)(PPh₃)₂ Complexes in the Michael Addition of Dimethyl Malonate to 2-Cyclohexen-1-one

| Catalyst Precursor | Conversion (%) |

| RuH(NH₂CMe₂CMe₂NH)(PPh₃)₂ | 100 |

| RuH(CH(COOMe)₂)(tmen)(PPh₃)₂ | 100 |

| RuH(OPh)(tmen)(PPh₃)₂ | 100 |

In addition to ruthenium, iron complexes with ligands derived from this compound have been synthesized. These have been explored for the catalytic reduction of ketones. scholaris.ca The bulky nature of the phosphine (B1218219) ligands used in conjunction with the diamine can influence the formation of the desired tetradentate complexes. scholaris.ca

The application of this compound extends to polymerization, where it can be used as a component in catalytic systems. smolecule.com Its structural features can influence the reactivity and properties of the resulting polymers. smolecule.com

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethylbutane 2,3 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Due to the high symmetry of the 2,3-dimethylbutane-2,3-diamine molecule, its ¹H and ¹³C NMR spectra are expected to be relatively simple. The molecule possesses a C2 axis of symmetry, which renders the four methyl groups chemically equivalent and the two quaternary carbons (C2 and C3) also equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two main signals:

A singlet corresponding to the twelve protons of the four equivalent methyl (-CH₃) groups.

A broad singlet corresponding to the four protons of the two amino (-NH₂) groups. The chemical shift of the amino protons is variable and depends on factors like solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

The integration of these peaks would show a 12:4 (or 3:1) ratio, confirming the relative number of protons in each chemical environment. The absence of other signals is a strong indicator of the compound's purity.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry and is expected to display two distinct signals:

A signal for the four equivalent methyl carbons (-CH₃).

A signal for the two equivalent quaternary carbons (-C(NH₂)-), which are typically shifted further downfield due to the deshielding effect of the attached nitrogen atoms.

The number of signals directly confirms the number of unique carbon environments, providing clear evidence for the proposed molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used. The values below are estimates based on typical ranges for similar functional groups.)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -CH₃ | ~1.0 - 1.2 | Singlet | 12H |

| ¹H | -NH₂ | Variable (e.g., ~1.5 - 3.0) | Broad Singlet | 4H |

| ¹³C | -CH₃ | ~25 - 30 | - | - |

| ¹³C | -C(NH₂)- | ~55 - 65 | - | - |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

While 1D NMR is often sufficient for the structural confirmation of a simple molecule like this compound, 2D NMR techniques provide unambiguous proof of atomic connectivity and are invaluable for assigning signals in more complex derivatives or metal complexes.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks for the free ligand, as there are no vicinal or geminal protons to couple with each other. This lack of correlation further confirms the isolated nature of the methyl and amino groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons. The amino protons would not show a correlation unless a ¹H-¹⁵N HSQC experiment is performed. The quaternary carbons would not produce any signal in a standard HSQC spectrum as they have no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds. An HMBC spectrum would be particularly useful, showing a cross-peak between the methyl protons and the quaternary carbon, definitively establishing the connectivity of the molecule's backbone.

For stereochemical assignments, particularly for diastereomeric forms (meso and d,l isomers), Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY could be employed. These experiments detect protons that are close in space. For instance, spatial proximity between protons of the methyl groups and the amino groups could be established, helping to define the conformational preferences of the molecule in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Both FTIR and Raman spectroscopy provide a characteristic fingerprint of the molecule, allowing for the identification of functional groups and the analysis of bonding changes upon complexation.

Identification of Characteristic Vibrational Modes and Coordination Sites

The key vibrational modes for this compound involve the N-H, C-H, C-N, and C-C bonds.

N-H Vibrations: The amino groups give rise to characteristic stretching vibrations (ν) in the 3300-3500 cm⁻¹ region of the IR spectrum. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration (δ) appears around 1600 cm⁻¹.

C-H Vibrations: The methyl groups produce symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

C-N Vibrations: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region.

C-C Vibrations: The stretching of the central C-C bond and other skeletal vibrations occur in the fingerprint region (< 1500 cm⁻¹).

Upon coordination to a metal ion, this compound acts as a bidentate ligand, binding through the lone pairs on the two nitrogen atoms. This coordination significantly perturbs the molecule's vibrational modes:

The N-H stretching frequencies often shift to lower wavenumbers (a red shift) due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bonds.

The C-N stretching frequency may shift, and its position can provide information about the strength of the newly formed metal-nitrogen (M-N) bond.

New, low-frequency bands corresponding to the M-N stretching vibrations typically appear in the far-IR or Raman spectra, usually in the 250-500 cm⁻¹ range. The appearance of these bands is direct evidence of coordination.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Expected Shift upon Coordination |

| ν(N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Red shift (to lower frequency) |

| ν(C-H) | Asymmetric & Symmetric Stretch | 2850 - 3000 | Minor shift |

| δ(N-H) | Scissoring (Bending) | ~1600 | Shift in position and intensity |

| δ(C-H) | Bending | ~1375, ~1450 | Minor shift |

| ν(C-N) | Stretch | 1000 - 1250 | Shift in position |

| ν(M-N) | Metal-Nitrogen Stretch | Not present in free ligand | Appears at 250 - 500 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule or complex. While the free this compound ligand itself does not absorb significantly in the visible region, its metal complexes, particularly with transition metals, exhibit characteristic absorptions that are useful for characterizing their electronic structure and geometry.

Characterization of Electronic Transitions, Spin States, and Molecular Geometry

When this compound coordinates to a transition metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺), the degeneracy of the metal's d-orbitals is lifted by the ligand field. This allows for electronic transitions between the split d-orbitals, known as d-d transitions . These transitions typically occur in the visible or near-infrared region of the spectrum and are responsible for the characteristic colors of transition metal complexes.

The energy and number of the d-d absorption bands are highly dependent on:

The Metal Ion: Different metal ions have different numbers of d-electrons, leading to distinct spectra.

The Spin State: The spin state (e.g., high-spin vs. low-spin) of the metal center affects the allowed electronic transitions.

The Molecular Geometry: The coordination geometry (e.g., octahedral, tetrahedral, square planar) dictates the specific pattern of d-orbital splitting. For example, a square planar Cu(II) complex with a diamine ligand typically shows a broad, asymmetric absorption band in the 500-700 nm range.

In addition to d-d transitions, charge-transfer (CT) bands may also be observed, usually in the UV or near-UV region. These are much more intense than d-d bands and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (MLCT). For a saturated amine ligand like this compound, LMCT bands from the nitrogen lone pairs to the metal center are possible.

Table 3: Representative UV-Vis Absorption Data for a Hypothetical [Cu(this compound)₂]²⁺ Complex

| Transition Type | Description | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Inferred Information |

| d-d transition | ²E₉ → ²T₂₉ (in octahedral field) | ~550 - 650 | 10 - 100 | Ligand field strength, coordination geometry |

| LMCT | N(σ) → Cu(dₓ²-y²) | ~250 - 350 | > 1000 | Electronic interaction between ligand and metal |

By analyzing the position (λₘₐₓ) and intensity (ε) of these absorption bands, valuable information about the oxidation state of the metal, its spin state, and the coordination environment provided by the this compound ligand can be determined.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, offering precise information on its molecular weight, formula, purity, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the neutral chemical formula is C₆H₁₆N₂. nist.gov The theoretical monoisotopic mass of the neutral molecule can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).

HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value that corresponds precisely to the calculated exact mass of C₆H₁₇N₂⁺. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. nih.gov This level of precision is indispensable for verifying the identity of newly synthesized batches of the ligand or its derivatives.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule (M) | C₆H₁₆N₂ | 116.13135 |

| Protonated Molecule [M+H]⁺ | C₆H₁₇N₂⁺ | 117.13917 |

Note: Data calculated based on IUPAC atomic weights. The values obtained from an HRMS instrument would be compared against these theoretical values for formula confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.govmdpi.com It is exceptionally well-suited for assessing the purity of volatile compounds like this compound and analyzing complex mixtures.

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. dergipark.org.tr The resulting mass spectrum serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]•⁺) may be observed at an m/z of 116, corresponding to its molecular weight. nist.govdocbrown.info However, the most prominent peaks often arise from stable fragment ions. A key fragmentation pathway for this molecule is the alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of a highly stable iminium ion. The cleavage of the C-C bond between the two quaternary carbons is particularly favorable, resulting in a base peak at m/z 58.

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 116 | [C₆H₁₆N₂]•⁺ | C₆H₁₆N₂ | Molecular Ion |

| 101 | [M - CH₃]⁺ | C₅H₁₃N₂ | Loss of a methyl group |

Source: Based on data from the NIST Chemistry WebBook. nist.gov

This technique allows for the detection and identification of impurities, starting materials, or byproducts in a sample of this compound, with each separated substance yielding its own characteristic mass spectrum.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, making it the gold standard for determining the absolute structure of crystalline solids, including metal complexes of this compound.

Single-Crystal X-ray Diffraction of this compound Complexes

Single-crystal X-ray diffraction (SCXRD) analysis of complexes incorporating this compound (often abbreviated as 'tmen') as a ligand allows for the precise determination of bond lengths, bond angles, and coordination geometry around the central metal ion. mdpi.com

A notable example is the structure of bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate, Ni(C₆H₁₆N₂)₂₂·H₂O. nih.gov In this complex, the nickel(II) ion is located on an inversion center and is coordinated by four nitrogen atoms from two bidentate this compound ligands. The coordination geometry around the Ni atom is a relatively undistorted square-planar arrangement. nih.gov This structural determination provides unequivocal evidence of the ligand's bidentate coordination mode through its two amine groups.

Table 3: Selected Structural Data for Ni(C₆H₁₆N₂)₂₂·H₂O

| Parameter | Description | Value |

|---|---|---|

| Coordination Geometry | Geometry around Ni(II) center | Square-planar |

| Metal Ion Position | Crystallographic position | Inversion center |

| Ligand Coordination | Number of coordinating N atoms | 4 |

Source: Data derived from the crystallographic study of bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule or complex unit, X-ray crystallography elucidates how these units are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netmdpi.com

In the crystal structure of Ni(C₆H₁₆N₂)₂₂·H₂O, the primary intermolecular forces are hydrogen bonds. nih.gov The amine groups (-NH₂) of the diamine ligands act as hydrogen bond donors, forming N-H⋯O interactions with the oxygen atoms of the nitrate (B79036) counter-ions. These nitrate anions are, in turn, linked by interstitial water molecules, which lie on a twofold axis and participate in further hydrogen bonding. This extensive hydrogen-bonding network connects the complex cations, anions, and water molecules into infinite zigzag chains that propagate along the researchgate.net crystallographic direction. These chains are further interconnected, forming two-dimensional layers. nih.gov Such analysis is crucial for understanding the material's bulk properties, including stability and solubility.

Other Advanced Spectroscopic and Analytical Methods

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. researchgate.net While the this compound ligand itself is diamagnetic (no unpaired electrons), its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Ni(II) in octahedral environments) are EPR-active. nih.gov

EPR spectroscopy provides detailed information about the electronic structure of the metal center in these complexes. nih.gov Analysis of the EPR spectrum can yield the g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds. For instance, studying a series of copper(II) complexes with this diamine could reveal subtle changes in the electronic environment of the Cu(II) ion as other co-ligands are varied.

Molar Conductivity Measurements

Molar conductivity measurements are a straightforward yet powerful method for investigating the electrolyte nature of metal complexes in solution. The measurement determines whether a complex dissociates into ions in a particular solvent. The molar conductance (ΛM) value is compared to established ranges for different electrolyte types. researchgate.net

For example, a metal complex of this compound dissolved in a solvent like DMSO or methanol (B129727) would be classified based on its ΛM value. A low value (typically < 50 Ω⁻¹ cm² mol⁻¹ in DMSO) indicates a non-electrolyte, meaning the counter-ions are coordinated to the metal center. researchgate.net Conversely, higher values would suggest a 1:1, 1:2, or other type of electrolyte, indicating that some or all counter-ions are not directly bonded to the metal complex and exist as free ions in solution. researchgate.net This technique is fundamental for correctly formulating the structure of a coordination complex in solution.

Table 4: Representative Molar Conductance Ranges for Electrolyte Types in DMSO

| Electrolyte Type | Molar Conductance (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 50 |

| 1:1 electrolyte | 50 - 90 |

| 1:2 electrolyte | 100 - 150 |

Source: General ranges reported in the literature. researchgate.net Specific values for this compound complexes would be interpreted using such ranges.

Computational Chemistry and Theoretical Studies on 2,3 Dimethylbutane 2,3 Diamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 2,3-dimethylbutane-2,3-diamine. These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

DFT studies on metal complexes incorporating this compound as a ligand have been utilized to understand the nature of the metal-ligand bonding and its influence on the complex's properties. For instance, DFT calculations can elucidate the electronic effects of the bulky methyl groups on the nitrogen atoms, which in turn affect the coordination geometry and stability of the resulting metal complexes.

Key research findings from DFT studies would typically include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity. For this compound, the HOMO is expected to be localized on the nitrogen lone pairs, making them the primary sites for electrophilic attack and coordination to metal centers. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electron Density and Charge Distribution: Calculations of the electrostatic potential surface and atomic charges (e.g., using Natural Bond Orbital analysis) can reveal the distribution of electrons within the molecule. This information helps in identifying nucleophilic and electrophilic regions, which is fundamental to understanding its reaction mechanisms.

Reactivity Descriptors: Conceptual DFT provides various reactivity descriptors such as electronegativity, hardness, softness, and the Fukui function. These descriptors can be calculated to predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for the observed reactivity of this compound in various chemical reactions.

Below is an interactive data table representing typical electronic properties that would be obtained from a DFT calculation on this compound.

| Property | Calculated Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 7.9 | eV |

| Dipole Moment | 1.5 | Debye |

| Mulliken Charge on N1 | -0.45 | e |

| Mulliken Charge on N2 | -0.45 | e |

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its complexes over time. These simulations provide a detailed picture of the conformational landscape of the ligand and the nature of its interactions with metal ions in solution.

When this compound acts as a bidentate ligand, the gauche conformation of the central C-C bond is crucial for chelation. MD simulations can explore the conformational flexibility of the chelate ring and the steric interactions between the methyl groups and other ligands coordinated to the metal center.

Insights gained from Molecular Dynamics simulations include:

Conformational Analysis: MD simulations can identify the most stable conformers of this compound in different environments (gas phase, solution) and determine the energy barriers between them. This is essential for understanding how the ligand adapts its shape upon coordination.

Ligand-Metal Bond Dynamics: In a metal complex, MD can be used to study the fluctuations in the metal-nitrogen bond lengths and angles. This provides information about the strength and flexibility of the coordination bond.

Solvation Effects: By including explicit solvent molecules in the simulation, MD can model the influence of the solvent on the structure and stability of the ligand and its metal complexes. This is particularly important for understanding reactions that occur in solution.

The following interactive table illustrates the type of data that can be extracted from MD simulations of a metal complex of this compound.

| Parameter | Average Value | Fluctuation (RMSD) |

| M-N1 Bond Length | 2.15 | 0.12 |

| M-N2 Bond Length | 2.16 | 0.13 |

| N1-M-N2 Angle | 85.2 | 3.5 |

| C-C Torsion Angle | 60.5 | 10.2 |

Mechanistic Pathways Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

In the context of catalysis, where this compound may be part of a catalyst, computational studies can help to understand the catalytic cycle. For example, in hydrogenation reactions catalyzed by ruthenium complexes, the ligand can play a crucial role in the heterolytic splitting of dihydrogen. acs.org Computational studies can model this process, identifying the key transition states and intermediates involved. acs.org

Key aspects of mechanistic elucidation include:

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states of elementary reaction steps. The geometry and energy of the transition state are critical for calculating the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

Kinetic Analysis: The activation energies obtained from transition state calculations can be used in conjunction with transition state theory to estimate reaction rates. This allows for a direct comparison between theoretical predictions and experimental kinetic data.

A representative data table for a computational study of a reaction mechanism is shown below.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Ligand Binding | M + L | [M---L]‡ | ML | 2.5 |

| Oxidative Addition | ML + A-B | [ML(A-B)]‡ | (A)ML(B) | 15.8 |

| Reductive Elimination | (A)ML(B) | [ML(A-B)]‡ | ML + A-B | 22.1 |

Prediction and Interpretation of Spectroscopic Signatures through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, such as those obtained from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the relationship between structure and spectroscopic properties.

For this compound, computational methods can predict its vibrational frequencies and NMR chemical shifts.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. This allows for the assignment of the peaks observed in the experimental IR spectrum. For example, the N-H stretching and bending vibrations are characteristic features in the IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These calculated shifts, when referenced to a standard, can be compared with experimental data to aid in structure elucidation. The chemical shifts of the methyl and amine protons and carbons are sensitive to the molecular conformation and environment.

The following interactive tables provide examples of computationally predicted spectroscopic data for this compound.

Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |

|---|---|---|

| N-H Symmetric Stretch | 3350 | High |

| N-H Asymmetric Stretch | 3420 | Medium |

| C-H Stretch | 2980 | High |

| N-H Bend | 1620 | Medium |

Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (N-H) | 1.8 |

| ¹H (C-H, methyl) | 1.1 |

| ¹³C (C-N) | 55.4 |

Applications in Materials Science and Emerging Technologies

Utilization of 2,3-Dimethylbutane-2,3-diamine as a Building Block in Polymer and Polyurea Synthesis

This compound serves as a valuable monomer in the synthesis of polymers, most notably polyureas. The standard synthesis of polyurea involves a step-growth polymerization reaction between a diamine and a diisocyanate. nih.govmdpi.com The amine groups of this compound can react with the isocyanate groups to form urea (B33335) linkages, creating the polymer backbone. mdpi.com

The incorporation of this compound into a polymer chain is expected to impart distinct properties due to its bulky and sterically hindered nature. Sterically hindered aromatic diamines are known to slow down the cure profile in polyurea systems. tri-iso.com This controlled reactivity can be advantageous in processing, allowing for better flow and mold-filling before solidification, potentially leading to materials with enhanced aesthetic and structural qualities. tri-iso.com

The rigidity of the tetramethyl-substituted butane (B89635) backbone can also influence the final properties of the polymer. Research on polyimides derived from other bulky diamines, such as those containing adamantane (B196018) units, has shown that such structures can enhance thermal stability, increase the glass transition temperature (Tg), and improve optical transparency by reducing intermolecular chain packing and charge-transfer complex formation. rsc.org Similarly, the methyl groups in this compound would likely disrupt chain packing, potentially leading to polymers with lower crystallinity, improved solubility in organic solvents, and enhanced optical clarity. rsc.org

| Property | Typical Aliphatic Diamine Monomer | Expected Influence of this compound | Rationale |

|---|---|---|---|

| Reactivity/Cure Rate | Fast | Slower | Steric hindrance from methyl groups slows the reaction between amine and isocyanate groups. tri-iso.com |

| Thermal Stability (Tg) | Moderate | Potentially Higher | The rigid, bulky structure restricts chain mobility, requiring more energy for segmental motion. rsc.org |

| Solubility | Often limited | Improved | Bulky methyl groups disrupt efficient chain packing, reducing crystallinity and allowing better solvent penetration. rsc.org |

| Optical Transparency | Variable | Potentially Higher | Reduced interchain interactions and charge-transfer complex formation can lead to lower coloration. rsc.org |

| Mechanical Strength | High | Variable; may decrease tensile strength while increasing toughness | Disrupted chain packing might reduce ultimate tensile strength but prevent brittle failure. |

Advanced Functional Materials Derived from this compound Scaffolds

The diamine functionality and rigid structure of this compound make it a candidate for the construction of advanced functional materials such as metal-organic frameworks (MOFs) and other coordination polymers. In these materials, the diamine can act as a ligand, coordinating with metal ions to form extended, porous structures. uu.nlmdpi.comuci.edu

The specific geometry and bulk of the this compound ligand would dictate the pore size, shape, and chemical environment within the resulting framework. This "scaffold" approach allows for the rational design of materials for specific applications, such as gas storage, separation, or catalysis. The steric hindrance of the ligand could create unique pockets and channels within the material, potentially leading to selective adsorption of guest molecules. While specific MOFs based on this diamine are not widely reported, the principles of coordination chemistry suggest its potential as a valuable building block in this field. uu.nluci.edu

Sensing Applications (e.g., Carbohydrate Detection using Hydroxylated Diamine Derivatives)

While direct research on hydroxylated derivatives of this compound for carbohydrate sensing is not extensively documented, the underlying chemical principles suggest a potential application in this area. A prominent strategy for carbohydrate sensing involves the use of boronic acids. dcu.ienih.gov Boronic acid derivatives can reversibly bind with compounds containing diol functionalities, such as sugars, to form cyclic boronate esters. nih.govresearchgate.net

Theoretically, this compound could be functionalized to create a novel sensing molecule. For instance, the amine groups could be modified to incorporate boronic acid moieties. The rigid and well-defined scaffold of the diamine would pre-organize these boronic acid groups, potentially creating a specific binding pocket for certain carbohydrates. The binding event could be transduced into a detectable signal (e.g., fluorescence or color change) if a chromophore or fluorophore is also integrated into the molecular structure. dcu.ienih.gov The development of such a sensor would involve the synthesis of a hydroxylated derivative of the diamine, which could then be further modified to include the necessary boronic acid and signaling components.

Intermediates in the Synthesis of Fine Chemicals and Specialized Reagents

This compound is a useful intermediate in organic synthesis for the creation of more complex fine chemicals and specialized reagents, particularly heterocyclic compounds. The two primary amine groups provide reactive sites for condensation reactions with various electrophiles.

A notable application is the reaction of vicinal diamines with aldehydes and ketones to form imidazoles and related heterocyclic structures. For example, the reaction of diamines like 2,3-diamino-1,4-naphthoquinone with aldehydes provides a facile route to synthesizing new imidazole (B134444) derivatives. researchgate.net This type of condensation reaction, when applied to this compound, would lead to the formation of a 4,4,5,5-tetramethyl-imidazolidine ring system.

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Key research directions include:

Direct Diamination of Alkenes: The direct, stereoselective addition of two amino groups across the double bond of 2,3-dimethyl-2-butene (B165504) would represent the most atom-economical route. rsc.org Developing catalytic systems, potentially based on transition metals, that can achieve this transformation with high efficiency and control over stereochemistry is a formidable but highly rewarding challenge.

Reductive Coupling of Imines: Asymmetric reductive coupling of imines derived from acetone (B3395972) would offer a convergent approach. acs.org A significant hurdle will be to control the diastereoselectivity of the C-C bond formation to produce the desired meso or chiral isomers of the diamine.

Biocatalytic Methods: The use of enzymes, such as engineered ammonia (B1221849) lyases or transaminases, could provide highly enantioselective routes to chiral 2,3-Dimethylbutane-2,3-diamine from readily available precursors. This approach aligns perfectly with the goals of sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Direct Diamination | 100% atom economy; fewer steps. | Catalyst development; stereocontrol. |

| Reductive Coupling | Convergent synthesis. | Diastereoselectivity; catalyst turnover. |

| Biocatalysis | High enantioselectivity; mild conditions. | Enzyme engineering; substrate scope. |

Exploration of New Catalytic Transformations with Improved Enantioselectivity and Efficiency

Chiral vicinal diamines are renowned for their role as ligands in asymmetric catalysis. rsc.orgnih.govacs.org The unique steric hindrance provided by the four methyl groups in this compound could lead to novel catalytic activities and selectivities. A major research thrust will be the systematic exploration of this compound and its derivatives as ligands in a wide array of catalytic transformations.

Future research should focus on: